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molecular formula C9H10BrNO2 B8547104 2-(2-Bromoethyl)-1-methyl-4-nitrobenzene

2-(2-Bromoethyl)-1-methyl-4-nitrobenzene

Cat. No. B8547104
M. Wt: 244.08 g/mol
InChI Key: HKKLOIBMMSAEQY-UHFFFAOYSA-N
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Patent
US06743809B2

Procedure details

A mixture of 2-(2-methanesulfonyloxyethyl)-1-methyl-4-nitrobenzene (4.0 g) and lithium bromide (6.6 g) in acetone (250 mL) was boiled under reflux for 3½ h. The resulting mixture was cooled and filtered. The residue was purified by flash chromatography on silicagel (eluent:ethyl acetate/heptane 1:2) to give the title compound (3.7 g). 1H NMR (DMSO-d6): 2.45 (s, 3H); 3.25 (t, 2H); 3.80 (t, 2H); 7.50 (d, 1H); 8.05 (dd, 1H); 8.15 (d, 1H).
Name
2-(2-methanesulfonyloxyethyl)-1-methyl-4-nitrobenzene
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:9]=1[CH3:17])(=O)=O.[Br-:18].[Li+]>CC(C)=O>[Br:18][CH2:6][CH2:7][C:8]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:9]=1[CH3:17] |f:1.2|

Inputs

Step One
Name
2-(2-methanesulfonyloxyethyl)-1-methyl-4-nitrobenzene
Quantity
4 g
Type
reactant
Smiles
CS(=O)(=O)OCCC1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
6.6 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3½ h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silicagel (eluent:ethyl acetate/heptane 1:2)

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=C(C=CC(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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